molecular formula C11H17NO4 B111954 (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid CAS No. 151907-80-1

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Cat. No. B111954
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid” is a versatile material used in scientific research1. It offers potential applications in drug development, organic synthesis, and bioconjugation strategies1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are often synthesized using techniques common in organic chemistry, such as condensation reactions, substitution reactions, or the use of protecting groups.



Molecular Structure Analysis

The molecular structure analysis of a compound typically involves techniques such as X-ray crystallography2 or electron diffraction3. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound456.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, theoretical pI, amino acid composition, atomic composition, and others10. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound111213.


Scientific Research Applications

Supramolecular Self-Assembly

Research by Kălmăn et al. (2001) investigated the crystal structures of various cyclopentane derivatives, including tert-butyl derivatives of carboxylic acid, highlighting their application in understanding supramolecular self-assembly organized by hydrogen bonds. This study provides insights into the fundamental principles of molecular packing and intermolecular interactions in the racemic crystals of chiral molecules (Kălmăn et al., 2001).

Synthesis Methodology

Badland et al. (2010) detailed an improved synthesis method for a closely related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, emphasizing more selective and milder conditions. This study contributes to the development of efficient synthesis techniques for such complex molecules (Badland et al., 2010).

Stereoisomer Analysis

Jiménez et al. (2001) focused on the synthesis and resolution of enantiomerically pure cyclopropane analogues of amino acids, demonstrating the significance of these compounds in stereoisomer research and their potential in pharmaceutical applications (Jiménez et al., 2001).

Asymmetric Hydrogenation Application

Kubryk and Hansen (2006) explored the asymmetric hydrogenation of enamines for preparing a beta-amino acid pharmacophore, highlighting the relevance of such compounds in medicinal chemistry (Kubryk & Hansen, 2006).

Crystal and Molecular Structure Studies

The work by Cetina et al. (2003) on the crystal and molecular structure of a related cyclopropane-1-carboxylic acid derivative underscores the importance of these compounds in understanding molecular conformations and intermolecular interactions (Cetina et al., 2003).

Peptide Synthesis

Moreno‐Vargas et al. (2004) synthesized di- and tripeptides containing derivatives of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid. This research is significant in peptide synthesis, demonstrating the versatility of these compounds in constructing complex peptide structures (Moreno‐Vargas et al., 2004).

Enantioselective Total Synthesis

Battistini et al. (2004) achieved the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a novel rigid and functionalized L-glutamic acid analogue. Their approach highlights the potential of these compounds in synthesizing biologically active molecules (Battistini et al., 2004).

Synthesis of Edeine Analogs

Czajgucki et al. (2003) described methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful in the syntheses of edeine analogs, underscoring the pharmaceutical relevance of these compounds (Czajgucki et al., 2003).

Safety And Hazards

The safety and hazards of a compound can be determined through its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for this specific compound141516.


Future Directions

The future directions for this compound could involve further research into its potential applications in drug development, organic synthesis, and bioconjugation strategies1. However, more specific future directions would depend on the results of ongoing and future research.


Please note that the information provided is based on the data available and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

CAS RN

151907-80-1
Record name (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
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